molecular formula C21H26ClN3O2 B13739289 4(1H)-Quinazolinone, 2,3-dihydro-1-(diethylaminoacetyl)-3-(p-tolyl)-, hydrochloride CAS No. 21132-00-3

4(1H)-Quinazolinone, 2,3-dihydro-1-(diethylaminoacetyl)-3-(p-tolyl)-, hydrochloride

Cat. No.: B13739289
CAS No.: 21132-00-3
M. Wt: 387.9 g/mol
InChI Key: HGEXMEJSSCGHSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4(1H)-Quinazolinone, 2,3-dihydro-1-(diethylaminoacetyl)-3-(p-tolyl)-, hydrochloride is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, in particular, has garnered interest due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-1-(diethylaminoacetyl)-3-(p-tolyl)-, hydrochloride typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Substitution Reactions:

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions may yield dihydroquinazolinone derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinones.

Scientific Research Applications

4(1H)-Quinazolinone, 2,3-dihydro-1-(diethylaminoacetyl)-3-(p-tolyl)-, hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-1-(diethylaminoacetyl)-3-(p-tolyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4(1H)-Quinazolinone: The parent compound with a simpler structure.

    2,3-Dihydroquinazolinone: A reduced form of quinazolinone.

    p-Tolylquinazolinone: A derivative with a p-tolyl group.

Uniqueness

4(1H)-Quinazolinone, 2,3-dihydro-1-(diethylaminoacetyl)-3-(p-tolyl)-, hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinazolinone derivatives.

Properties

CAS No.

21132-00-3

Molecular Formula

C21H26ClN3O2

Molecular Weight

387.9 g/mol

IUPAC Name

1-[2-(diethylamino)acetyl]-3-(4-methylphenyl)-2H-quinazolin-4-one;hydrochloride

InChI

InChI=1S/C21H25N3O2.ClH/c1-4-22(5-2)14-20(25)24-15-23(17-12-10-16(3)11-13-17)21(26)18-8-6-7-9-19(18)24;/h6-13H,4-5,14-15H2,1-3H3;1H

InChI Key

HGEXMEJSSCGHSZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)N1CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.